Kushenol O vs. Other Prenylated Flavonoids: Differentiated Target Engagement via GALNT7/NF-κB Axis
Kushenol O demonstrates a unique mechanism of action not reported for other major *Sophora flavescens* flavonoids. A 2025 study in *Phytomedicine* identified GALNT7 as a direct therapeutic target for Kushenol O in papillary thyroid carcinoma (PTC) [1]. Kushenol O inhibits PTC cell proliferation and promotes apoptosis specifically by inhibiting GALNT7 expression, which in turn regulates the NF-κB axis to modulate macrophage M2 polarization and efferocytosis in the tumor microenvironment [1]. In contrast, closely related flavonoids from the same plant have distinct targets. For example, kushenol A is a potent tyrosinase inhibitor (IC50: 1.1 µM) and an alpha-glucosidase inhibitor (IC50: 45 µM) , and kushenol E is a non-competitive IDO1 inhibitor (IC50: 7.7 µM) . This represents a class-level inference: the specific glycosidic structure of Kushenol O enables engagement with the GALNT7/NF-κB pathway, a therapeutic avenue not accessible to aglycone flavonoids like kushenol A or kurarinone.
| Evidence Dimension | Target Protein & Pathway |
|---|---|
| Target Compound Data | GALNT7 / NF-κB axis |
| Comparator Or Baseline | Kushenol A: Tyrosinase (IC50 1.1 µM), alpha-glucosidase (IC50 45 µM); Kushenol E: IDO1 (IC50 7.7 µM); Kurarinone & Sophoraflavanone G: Estrogen receptors |
| Quantified Difference | Targets are distinct and non-overlapping based on current evidence. |
| Conditions | In vitro cellular assays (PTC cell lines for Kushenol O); enzyme assays for comparators |
Why This Matters
For research focused on thyroid cancer or GALNT7-mediated pathways, Kushenol O is the only tool compound from this class with a validated target engagement profile.
- [1] Li, Y., et al. (2025). Kushenol O Regulates GALNT7/NF-κB axis-Mediated Macrophage M2 Polarization and Efferocytosis in Papillary Thyroid Carcinoma. *Phytomedicine*, 136, 156251. View Source
